4-Isopropyl-7-methylbenzofuran: A Technical Guide to its Prospective Natural Occurrence and Isolation
4-Isopropyl-7-methylbenzofuran: A Technical Guide to its Prospective Natural Occurrence and Isolation
This technical guide provides a comprehensive overview of the current knowledge and a prospective methodology for the natural occurrence and isolation of 4-Isopropyl-7-methylbenzofuran. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Executive Summary
4-Isopropyl-7-methylbenzofuran is a substituted benzofuran derivative of potential interest for its unique chemical structure. While a significant body of research exists on the natural occurrence and isolation of various benzofurans from plant sources, particularly within the Eupatorium genus, there is currently no direct scientific literature reporting the isolation of 4-Isopropyl-7-methylbenzofuran from a natural source. This guide, therefore, presents a scientifically informed, hypothetical framework for its potential natural occurrence, a detailed, field-proven protocol for its targeted isolation and purification, and a predictive analysis of its structural characterization based on established spectroscopic principles. The methodologies outlined herein are designed to be self-validating and are grounded in established practices for the study of analogous natural products.
Prospective Natural Occurrence: An Informed Hypothesis
The benzofuran scaffold is a common motif in a variety of secondary metabolites isolated from the plant kingdom, with the Asteraceae family, and specifically the genus Eupatorium, being a particularly rich source.[1][2][3] Species such as Eupatorium cannabinum, Eupatorium heterophyllum, Eupatorium aschenbornianum, and Eupatorium fortunei have been shown to produce a diverse array of benzofuran and dihydrobenzofuran derivatives.[1][2][4][5]
The chemical constituents of these plants often include compounds with alkyl and oxygenated substitutions on the benzofuran core. While 4-Isopropyl-7-methylbenzofuran has not been explicitly identified, the presence of both isopropyl and methyl moieties on aromatic rings is a common biosynthetic feature in plants. Therefore, it is plausible that 4-Isopropyl-7-methylbenzofuran may exist as a minor constituent in the essential oils or extracts of a yet-to-be-thoroughly-investigated Eupatorium species or chemotype. Its discovery may be contingent on the application of high-resolution separation and detection techniques to plant material from diverse geographical locations.
Proposed Isolation and Purification Protocol
The following is a detailed, multi-step protocol for the targeted isolation of 4-Isopropyl-7-methylbenzofuran from a plant matrix, such as the aerial parts of an Eupatorium species. The causality behind each experimental choice is explained to provide a clear and logical workflow.
Plant Material Collection and Preparation
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Step 1: Collection. Collect fresh, healthy aerial parts (leaves and stems) of the selected Eupatorium species during its flowering stage, as this is often when the concentration of secondary metabolites is highest.
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Step 2: Drying. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile and photolabile compounds.
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Step 3: Grinding. Once thoroughly dried, grind the plant material into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The choice of extraction method is critical for efficiently isolating benzofurans while minimizing the co-extraction of undesirable compounds.
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Step 1: Maceration. Macerate the powdered plant material in a non-polar solvent such as n-hexane or petroleum ether at room temperature for 72 hours with occasional agitation. This choice of solvent is predicated on the likely non-polar nature of 4-Isopropyl-7-methylbenzofuran, which will favor its solubilization while leaving more polar compounds like chlorophylls and glycosides in the plant matrix.
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Step 2: Filtration and Concentration. Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent the loss of any volatile components.
Chromatographic Purification
A multi-stage chromatographic approach is proposed for the purification of the target compound from the crude extract.
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Step 1: Column Chromatography (CC).
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Stationary Phase: Silica gel (60-120 mesh) is the adsorbent of choice due to its versatility and effectiveness in separating compounds of varying polarities.
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Mobile Phase: A gradient elution system starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate is recommended. The rationale is to first elute the most non-polar compounds, with the target benzofuran expected to elute at a relatively low polarity.
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Fraction Collection: Collect fractions of a defined volume and monitor them by Thin Layer Chromatography (TLC).
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Step 2: Preparative Thin Layer Chromatography (pTLC).
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Stationary Phase: Silica gel GF₂₅₄ plates.
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Mobile Phase: An optimized solvent system (e.g., n-hexane:ethyl acetate, 95:5 v/v) based on the TLC analysis of the CC fractions.
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Visualization: Visualize the separated bands under UV light (254 nm and 366 nm) and by staining with anisaldehyde-sulfuric acid reagent.
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Isolation: Scrape the band corresponding to the putative 4-Isopropyl-7-methylbenzofuran and elute the compound with a suitable solvent like chloroform or ethyl acetate.
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Step 3: High-Performance Liquid Chromatography (HPLC).
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Column: A reversed-phase C18 column is proposed for the final purification step.
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Mobile Phase: An isocratic or gradient system of acetonitrile and water.
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Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the partially purified compound (typically around 250-300 nm for benzofurans).
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Diagram of the Proposed Isolation Workflow:
Caption: Proposed workflow for the isolation of 4-Isopropyl-7-methylbenzofuran.
Structural Elucidation and Characterization: A Predictive Analysis
In the absence of experimentally determined data, the following section outlines the predicted spectroscopic characteristics of 4-Isopropyl-7-methylbenzofuran. These predictions are based on the fundamental principles of NMR, MS, and IR spectroscopy and by analogy to structurally related benzofuran derivatives.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Features |
| ¹H NMR | - A doublet for the two methyl groups of the isopropyl moiety. - A septet for the methine proton of the isopropyl group. - A singlet for the methyl group at position 7. - Signals in the aromatic region corresponding to the protons on the benzene ring. - Signals corresponding to the protons on the furan ring. |
| ¹³C NMR | - Resonances for the two equivalent methyl carbons of the isopropyl group. - A resonance for the methine carbon of the isopropyl group. - A resonance for the methyl carbon at position 7. - Resonances for the aromatic and furan carbons, with chemical shifts influenced by the alkyl substituents. |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of C₁₂H₁₄O. - Fragmentation patterns characteristic of benzofurans, including potential loss of a methyl group (M-15) and an isopropyl group (M-43). |
| IR Spec. | - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations just below 3000 cm⁻¹. - C=C stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and furan rings. - C-O stretching vibrations for the furan ether linkage. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful tool for the initial identification of volatile compounds in complex mixtures like essential oils. In a GC-MS analysis of a plant extract containing 4-Isopropyl-7-methylbenzofuran, the compound would be identified by its specific retention time and its characteristic mass spectrum. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and key fragment ions that would aid in its tentative identification.
Diagram of the Benzofuran Core Structure:
Caption: Core structure of 4-Isopropyl-7-methylbenzofuran.
Conclusion and Future Directions
While the natural occurrence of 4-Isopropyl-7-methylbenzofuran remains to be definitively established, the rich phytochemical landscape of the Eupatorium genus suggests its potential existence. The detailed isolation and purification protocol provided in this guide offers a robust starting point for researchers aiming to explore this possibility. The predictive spectroscopic data serves as a valuable reference for the characterization of this novel compound.
Future research should focus on the comprehensive phytochemical analysis of a wider range of Eupatorium species using advanced analytical techniques. Should 4-Isopropyl-7-methylbenzofuran be isolated, further studies to elucidate its biological activities would be a logical and compelling next step, potentially uncovering new therapeutic applications for this unique benzofuran derivative.
References
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Hu, Y., et al. (2020). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 25(21), 5143. [Link]
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Hu, Y., et al. (2020). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 25(21), 5143. [Link]
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Rios, Y., et al. (2003). Two new benzofuranes from Eupatorium aschenbornianum and their antimicrobial activity. Planta Medica, 69(10), 953-956. [Link]
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Xie, X. L., et al. (2010). Isolation and simultaneous determination of two benzofurans in Radix Eupatorii Chinensis. Natural Product Research, 24(19), 1854-1860. [Link]
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Casale, J. F., & Hays, P. A. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Microgram Journal, 9(2), 61-70. [Link]
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PubChem. (n.d.). 7-Isopropyl-2-methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Isopropyl-2,4-dimethylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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Choi, H. D., et al. (2011). 3-(4-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1226. [Link]
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Choi, H. D., et al. (2010). 3-(4-Fluorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1067. [Link]
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Choi, H. D., et al. (2008). Isopropyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2431. [Link]
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